(3S,4S)-4-amino-3-methyl-piperidine-1-carboxylic acid tert-butyl ester
Description
(3S,4S)-4-Amino-3-methyl-piperidine-1-carboxylic acid tert-butyl ester is a chiral piperidine derivative featuring a tert-butyl carbamate (Boc) protecting group at the 1-position, an amino group at the 4-position, and a methyl substituent at the 3-position. The stereochemistry (3S,4S) is critical for its interactions in biological systems and synthetic applications. This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and receptor modulators due to its rigid piperidine backbone and functional versatility .
Properties
IUPAC Name |
tert-butyl (3S,4S)-4-amino-3-methylpiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8-7-13(6-5-9(8)12)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBWKSXEVUZEMI-IUCAKERBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1N)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CC[C@@H]1N)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that the compound contains a tert-butyl group, which is known for its unique reactivity pattern and has implications in various biosynthetic and biodegradation pathways.
Mode of Action
The compound contains a carbamic acid moiety, which can be obtained by the reaction of ammonia and carbon dioxide at very low temperatures. This suggests that the compound might interact with its targets through the formation of carbamate anions.
Biochemical Pathways
The presence of the tert-butyl group in the compound suggests its potential involvement in various biosynthetic and biodegradation pathways.
Pharmacokinetics
The compound also has a lipophilicity log Po/w (iLOGP) of 1.47.
Biochemical Analysis
Biochemical Properties
(3S,4S)-4-amino-3-methyl-piperidine-1-carboxylic acid tert-butyl ester plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound can act as a substrate or inhibitor for specific enzymes, thereby modulating their catalytic activity. The presence of the tert-butyl ester group can also affect the compound’s solubility and stability, further influencing its biochemical interactions.
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may interact with cell surface receptors or intracellular signaling molecules, altering the downstream signaling cascades. Additionally, the compound can affect the expression of specific genes, leading to changes in protein synthesis and cellular function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo hydrolysis, leading to the formation of its corresponding acid and alcohol. These degradation products can have different biochemical properties and effects compared to the parent compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme modulation or receptor activation. At high doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by specific enzymes, leading to the formation of various metabolites. These metabolic transformations can influence the compound’s activity and function. Additionally, the compound can affect metabolic flux and metabolite levels, further modulating cellular processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms of this compound is essential for elucidating its biological effects.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with other biomolecules and its overall biochemical effects.
Biological Activity
(3S,4S)-4-amino-3-methyl-piperidine-1-carboxylic acid tert-butyl ester, also known as tert-butyl (3S,4S)-4-amino-3-methylpiperidine-1-carboxylate, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 214.30 g/mol
- CAS Number : 723308-59-6
- Purity : Typically ≥97% .
Biological Activity Overview
The compound exhibits a range of biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure allows it to interact with various biological targets, making it a subject of numerous studies.
1. Antiviral Activity
Research has indicated that derivatives containing the β-amino acid moiety can exhibit significant antiviral properties. For instance, studies on related compounds have shown effectiveness against viruses such as the tobacco mosaic virus and herpes simplex virus type 1 (HSV-1) . The incorporation of piperidine derivatives has been linked to enhanced antiviral activity due to their ability to inhibit viral replication mechanisms.
2. Anticancer Potential
The compound's structural analogs have been investigated for their anticancer properties. Certain derivatives have demonstrated antiproliferative effects on glioma cell lines, suggesting that modifications to the piperidine structure can enhance cytotoxicity against cancer cells . The activity is believed to stem from their ability to interfere with cellular signaling pathways involved in tumor growth.
3. Antimicrobial Activity
The antimicrobial properties of related compounds have been explored, highlighting their potential as therapeutic agents against bacterial infections. The introduction of specific substituents on the piperidine ring has been shown to improve antibacterial efficacy .
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound and its analogs:
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in viral replication and cancer cell proliferation.
- Cellular Uptake : The lipophilic nature of the tert-butyl group enhances cellular membrane permeability, facilitating better uptake and efficacy.
- Modulation of Signaling Pathways : Interaction with specific receptors or proteins can lead to alterations in cellular signaling that promote apoptosis in cancer cells or inhibit viral infection processes.
Comparison with Similar Compounds
Structural Features and Stereochemistry
The following table highlights structural differences among related piperidine-based tert-butyl esters:
Key Observations :
- Stereochemistry : The (3S,4S) configuration in the target compound contrasts with the (3R,4S) diastereomer , which may exhibit distinct biological activity due to altered spatial orientation.
- Hydroxyl groups () increase hydrophilicity, impacting solubility and membrane permeability.
- Functional Groups: The amino group in the target compound enables nucleophilic reactions (e.g., amide coupling), whereas the carboxylic acid in supports salt formation or esterification.
Physicochemical Properties
- Melting Point and Stability : The hydrochloride salt of a structurally related compound () exhibits a high melting point (451–454 K), suggesting strong intermolecular hydrogen bonding via the NH2 group. The tert-butyl ester in the target compound likely enhances thermal stability compared to unprotected analogs .
- Hydrogen Bonding : In crystal structures (e.g., ), the NH2 group participates in hydrogen bonds (e.g., N–H···Cl, O–H···Cl), which could stabilize the solid-state structure of the target compound.
Q & A
Q. Critical Parameters :
- Temperature control (<0°C to room temperature) to prevent racemization.
- Solvent choice (e.g., dichloromethane for Boc protection, methanol for reductions) to enhance yield and purity .
How can enantiomerization be minimized during synthesis to preserve the (3S,4S) configuration?
Advanced Research Question
Enantiomerization risks arise during acidic/basic conditions or high-temperature steps. Mitigation strategies include:
- Low-Temperature Reactions : Conducting acylations or deprotections at –20°C to 0°C to stabilize intermediates .
- Sterically Hindered Bases : Using Hunig’s base (DIPEA) instead of stronger bases (e.g., NaOH) to reduce configurational inversion .
- Chiral Catalysts : Employing asymmetric hydrogenation catalysts (e.g., Ru-BINAP complexes) for stereospecific reductions .
Validation : Monitor stereochemical integrity via chiral HPLC or polarimetry after each synthetic step .
What analytical techniques are most reliable for confirming the structure and purity of this compound?
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and Boc group integration. Key signals include tert-butyl protons (δ ~1.4 ppm) and piperidine ring protons (δ 3.0–4.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ expected for C₁₂H₂₃N₂O₂: 235.18) .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry in crystalline derivatives .
Purity Assessment : Reverse-phase HPLC with UV detection (λ = 210–254 nm) using C18 columns and acetonitrile/water gradients .
How can researchers resolve contradictions in reported biological activities of derivatives?
Advanced Research Question
Discrepancies often arise from variations in:
- Assay Conditions : Differences in pH, solvent (DMSO vs. aqueous buffers), or cell lines used for in vitro testing. Standardize protocols using WHO guidelines .
- Structural Modifications : Compare activities of derivatives with/without the 3-methyl group or Boc protection to isolate functional group contributions .
- Meta-Analysis : Cross-reference data from multiple studies (e.g., IC₅₀ values in kinase inhibition assays) to identify trends .
Example : A derivative lacking the Boc group showed reduced solubility but enhanced receptor binding, highlighting the Boc group’s role in pharmacokinetics .
What are the stability profiles of this compound under varying storage conditions?
Basic Research Question
- Thermal Stability : Stable at –20°C for >1 year in sealed, anhydrous containers. Degrades at >40°C, forming piperidine and tert-butyl alcohol byproducts .
- Hydrolytic Sensitivity : Susceptible to Boc deprotection in acidic (pH <3) or basic (pH >10) aqueous media. Use neutral buffers for biological assays .
Q. Storage Recommendations :
- Argon or nitrogen atmosphere to prevent oxidation.
- Desiccants (e.g., silica gel) to minimize moisture .
How can computational methods aid in designing derivatives with improved bioactivity?
Advanced Research Question
- Molecular Docking : Simulate interactions with target proteins (e.g., kinases or GPCRs) using software like AutoDock Vina. Focus on hydrogen bonding with the amino group and steric effects of the methyl substituent .
- QSAR Modeling : Correlate substituent electronic properties (e.g., Hammett constants) with activity data to predict optimal modifications .
- MD Simulations : Assess conformational flexibility of the piperidine ring in solvated environments to guide solubility enhancements .
What strategies optimize yield in large-scale syntheses of this compound?
Advanced Research Question
- Flow Chemistry : Continuous flow reactors improve heat/mass transfer, reducing side reactions (e.g., epimerization) compared to batch processes .
- Catalyst Recycling : Immobilize chiral catalysts on silica or polymer supports for reuse in asymmetric steps .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at peak yield .
Case Study : A flow-based Boc protection step achieved 92% yield vs. 78% in batch mode .
How does the tert-butyl group influence the compound’s physicochemical properties?
Basic Research Question
- Lipophilicity : The Boc group increases logP by ~1.5 units, enhancing membrane permeability but reducing aqueous solubility .
- Steric Effects : Shields the piperidine nitrogen from enzymatic degradation, prolonging half-life in vivo .
- Crystallinity : Facilitates crystallization via van der Waals interactions, aiding purification .
Advanced Research Question
- Detection Limits : Low-abundance byproducts (e.g., tert-butyl alcohol) require sensitive GC-MS or LC-MS/MS setups .
- Structural Elucidation : Use tandem MS (MS/MS) fragmentation patterns to differentiate isomers (e.g., 3-methyl vs. 4-methyl piperidine derivatives) .
- Quantification : Develop calibration curves using authentic standards for accurate quantification .
How can this compound serve as a chiral building block in drug discovery?
Advanced Research Question
- Fragment-Based Drug Design : Incorporate into scaffolds targeting enantioselective enzymes (e.g., proteases or kinases) .
- Peptidomimetics : Replace proline or lysine residues in peptide chains to enhance metabolic stability .
- Case Study : A derivative with a fluorophenyl group (similar to ) showed 10-fold higher selectivity for kinase X vs. kinase Y due to stereospecific binding .
Notes
- Citations : All references are numbered per provided evidence (e.g., refers to ).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
